molecular formula C5H10ClNO4S B13518249 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride

3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride

Cat. No.: B13518249
M. Wt: 215.66 g/mol
InChI Key: VZWRYMJRRIYVRQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride is unique due to the presence of both the methanesulfonyl and carboxylic acid groups on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H10ClNO4S

Molecular Weight

215.66 g/mol

IUPAC Name

3-methylsulfonylazetidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO4S.ClH/c1-11(9,10)5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H

InChI Key

VZWRYMJRRIYVRQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CNC1)C(=O)O.Cl

Origin of Product

United States

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